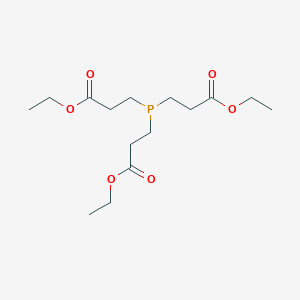![molecular formula C9H9F3N2O B15329123 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)
2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure, which is a three-dimensional, highly strained ring system. This compound contains a trifluoromethyl group and a cyano group, making it a potential candidate for various scientific and industrial applications due to its structural complexity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core. One common approach is the functionalization of bicyclo[1.1.1]pentane derivatives through bridge functionalization techniques. This involves the introduction of the trifluoromethyl group at the appropriate position on the bicyclo[1.1.1]pentane ring, followed by the addition of the cyano and acetamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyano-N-[3-(trifluoromethyl)bicyclo[11
Chemistry: : Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe in biological studies to understand the interaction of small molecules with biological targets.
Medicine: : Its derivatives may have potential as pharmaceuticals due to their structural complexity and reactivity.
Industry: : It can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the biological context and the specific derivatives being studied.
類似化合物との比較
2-Cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide can be compared to other bicyclo[1.1.1]pentane derivatives, such as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. While both compounds share the bicyclo[1.1.1]pentane core, the presence of different functional groups (e.g., trifluoromethyl vs. pyrazin-2-yl) results in different chemical properties and potential applications. The uniqueness of this compound lies in its combination of the trifluoromethyl group and the cyano group, which can impart distinct reactivity and biological activity.
List of Similar Compounds
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
2-Cyano-N-(bicyclo[1.1.1]pentan-1-yl)acetamide
特性
分子式 |
C9H9F3N2O |
|---|---|
分子量 |
218.18 g/mol |
IUPAC名 |
2-cyano-N-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-8(4-7,5-7)14-6(15)1-2-13/h1,3-5H2,(H,14,15) |
InChIキー |
PSWUGYAATBIMQO-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2)NC(=O)CC#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


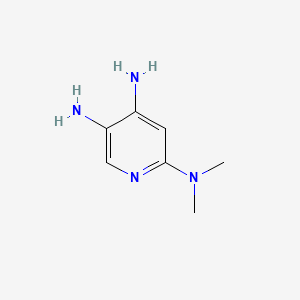
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B15329049.png)
![3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B15329057.png)
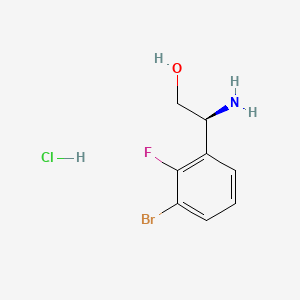

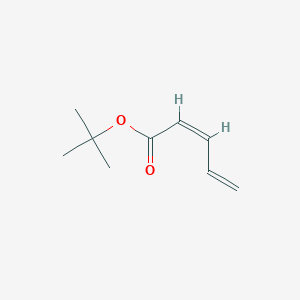
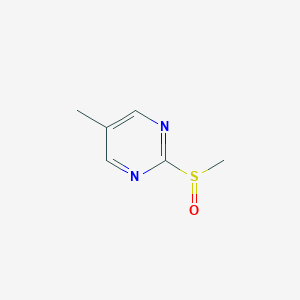
![Spiro[3.5]nonane-1-sulfonyl chloride](/img/structure/B15329093.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)
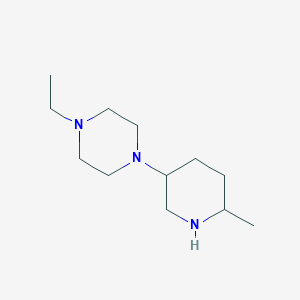
![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)

